molecular formula C15H19F2NO4 B1532488 (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid CAS No. 851307-12-5

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Cat. No. B1532488
M. Wt: 315.31 g/mol
InChI Key: LUYHWLQWAVCDNA-LLVKDONJSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, also known as (R)-3-((tert-butoxycarbonyl)amino)-4-fluoro-2-methylbenzoic acid, is a synthetic organic compound belonging to the family of carboxylic acids. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst for various reactions. It is also used in the synthesis of peptides and proteins.

Scientific Research Applications

Synthesis and Pharmacophore Development

This compound is utilized in the synthesis of pharmacophores through asymmetric hydrogenation processes, offering a pathway to highly enantioselective amino esters. The asymmetric hydrogenation of enamine ester, using chiral ferrocenyl ligands in conjunction with rhodium catalysts, leads to the efficient synthesis of N-Boc amino esters with high enantiomeric excess. This method exemplifies the compound's role in the preparation of beta-amino acid pharmacophores with potential applications in drug discovery (Kubryk & Hansen, 2006).

Solid-Phase Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), facilitating the construction of C-terminal peptide amides under mild conditions. This application is vital for synthesizing acid-sensitive peptides, including sequences that contain tryptophan, which are prone to yield-reducing side reactions (Han et al., 1996).

Chiral Resolution

In the realm of analytical chemistry, this compound is employed in the chiral resolution of isomers, demonstrating its importance in separating enantiomers. Such applications are crucial for the pharmaceutical industry, where the chirality of drug molecules can significantly affect their efficacy and safety (Vaccher et al., 1991).

Copolymerization and Polymer Science

Further, its role extends into polymer science, where it contributes to the copolymerization of chiral amino acid-based acetylenes, highlighting its utility in developing materials with specific optical properties. Such materials are of interest for their potential applications in sensitive detection methodologies and medicinal chemistry (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

(3R)-4-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYHWLQWAVCDNA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

CAS RN

851307-12-5
Record name (R)-3-(tert-Butoxycarbonylamino)-4-(2,4-difluorophenyl)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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